5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
This compound features a hybrid structure combining a 2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrole moiety linked via a methylidene group to a 2-thioxodihydropyrimidine-4,6(1H,5H)-dione core. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability, while the thioxo group in the pyrimidine-dione ring may influence electronic properties and hydrogen-bonding interactions. Structural characterization methods such as NMR, HRESIMS, and X-ray diffraction (utilizing programs like SHELXL ) are critical for confirming its stereochemistry and conformation.
Properties
IUPAC Name |
5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-9-7-11(8-12-15(25)22-17(27)23-16(12)26)10(2)24(9)14-6-4-3-5-13(14)18(19,20)21/h3-8H,1-2H3,(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMJRPUJLBSXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thioxodihydropyrimidine core substituted with a pyrrole moiety that includes trifluoromethyl and dimethyl groups. Its molecular formula is , with a molecular weight of approximately 373.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₃OS |
| Molecular Weight | 373.37 g/mol |
| CAS Number | Not available |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that compounds similar to 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine exhibit significant anticancer activity. For instance, derivatives of thioxodihydropyrimidines have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
In vitro assays demonstrated that such compounds could suppress the growth of cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. The specific mechanisms often involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
- Cell Proliferation Inhibition : A study involving a series of thioxodihydropyrimidine derivatives demonstrated that compounds structurally related to 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative used.
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of various thioxodihydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli, several compounds showed minimum inhibitory concentrations (MICs) in the range of 15–50 µg/mL, indicating moderate to strong antibacterial effects.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By modulating signaling pathways such as the Bcl-2 family proteins, these compounds can induce apoptosis in malignant cells.
- Cell Cycle Arrest : Many derivatives can cause G0/G1 phase arrest in cancer cells, leading to decreased proliferation rates.
- Membrane Disruption : The antimicrobial effects are likely due to the ability of these compounds to integrate into microbial membranes, resulting in increased permeability and eventual cell death.
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine-Dione Family
(a) 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
- Key Differences: This bis-pyrimidine-dione derivative features two pyrimidine-dione units connected via a phenylenedimethylylidene linker, unlike the mono-pyrimidine-dione structure of the target compound.
- Implications : The bis-structure may enhance intermolecular interactions in crystallography but could reduce bioavailability due to increased molecular weight and rigidity .
(b) 2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione
- Key Differences : Methoxy and thiophene substituents replace the trifluoromethylphenyl and pyrrole groups.
- The trifluoromethyl group in the target compound likely improves membrane permeability .
(c) 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione
- Key Differences : Lacks the pyrrole and methylidene groups but retains the pyrimidine-dione core.
Pyrrolidinone and Heterocyclic Derivatives
(a) Pyrrolidinone Derivatives from Fusarium decemcellulare F25
- Structural Overlap: Pyrrolidinone derivatives (e.g., compounds 8–10) share a pyrrole-like scaffold but lack the pyrimidine-dione-thioxo unit.
- Biological Activity : Exhibited antifungal efficacy against Colletotrichum musae (MIC values: 64–256 µg/mL) . The target compound’s trifluoromethylphenyl group may enhance potency by improving target binding .
(b) Pyrrolidinone-Thiazole Hybrids
- Functional Groups: Sulfonylamides and thiazole fragments are appended to pyrrolidinone cores.
- Activity : Demonstrated antibacterial properties, suggesting the target compound’s pyrrole-pyrimidine-dione system could be optimized for similar applications .
Physicochemical and Pharmacokinetic Properties
*Estimated using substituent contributions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione with high purity?
- Methodological Answer :
- The synthesis of thioxodihydropyrimidine derivatives typically involves condensation reactions between substituted pyrrole aldehydes and thioxodihydropyrimidine precursors. Key steps include:
- Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve intermediates .
- Catalysts : Acidic or basic catalysts (e.g., piperidine) enhance reaction rates and yields .
- Temperature control : Reactions are typically conducted under reflux (70–90°C) to ensure completion without decomposition .
- Purity assessment : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended for real-time monitoring .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals to the pyrrole methyl groups (δ 2.1–2.5 ppm), trifluoromethylphenyl protons (δ 7.3–7.8 ppm), and thioxo group (δ 170–180 ppm for ¹³C) .
- IR spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- UV-Vis : Monitor π→π* transitions in the conjugated system (λmax ~300–350 nm) to verify electronic properties .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound across different in vitro studies?
- Methodological Answer :
- Dose-response standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Mechanistic validation : Pair activity assays with target engagement studies (e.g., kinase inhibition assays for anticancer activity) to confirm specificity .
- Data triangulation : Cross-reference results with computational docking studies to validate binding interactions with proposed targets (e.g., kinases, DNA repair enzymes) .
Q. How can computational chemistry methods (e.g., DFT, molecular docking) be integrated to predict the reactivity or pharmacological properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and reactivity .
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets) and prioritize experimental validation .
- ADMET prediction : Apply tools like SwissADME to estimate solubility, permeability, and metabolic stability .
Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in modulating DNA repair or kinase activity?
- Methodological Answer :
- Kinase profiling : Use broad-spectrum kinase inhibitor panels to identify targets, followed by IC₅₀ determination for hit validation .
- DNA repair assays : Employ comet assays or γH2AX staining to quantify DNA damage response in treated cells .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between the compound and purified target proteins (e.g., PARP-1) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction reproducibility : Standardize solvent purity, catalyst batch, and inert atmosphere (N₂/Ar) to minimize variability .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation) that may reduce yields .
- Alternative routes : Explore microwave-assisted synthesis to improve efficiency and reproducibility .
Q. What steps can be taken to validate the biological activity of this compound when initial screening results conflict with theoretical predictions?
- Methodological Answer :
- Orthogonal assays : Repeat activity screening in multiple cell lines or enzymatic systems (e.g., bacterial vs. mammalian kinases) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to probe structure-activity relationships (SAR) .
- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to confirm assay validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
